molecular formula C13H14O2 B6343339 (2-ethenyl-1,3-dihydroinden-2-yl) acetate CAS No. 1029773-32-7

(2-ethenyl-1,3-dihydroinden-2-yl) acetate

Cat. No.: B6343339
CAS No.: 1029773-32-7
M. Wt: 202.25 g/mol
InChI Key: NMPZRFDBCDWKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-ethenyl-1,3-dihydroinden-2-yl) acetate is a heterocyclic organic compound with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a vinyl group attached to a dihydroindenyl moiety, making it an interesting subject for various chemical studies and applications.

Scientific Research Applications

(2-ethenyl-1,3-dihydroinden-2-yl) acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for esters involves various steps. For instance, in the esterification reaction, the carboxylic acid takes a proton from the concentrated sulfuric acid, leading to the formation of the ester . The reverse reaction, hydrolysis, also follows a specific mechanism .

Safety and Hazards

Safety data sheets indicate that Acetic acid 2-vinyl-indan-2-yl ester should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethenyl-1,3-dihydroinden-2-yl) acetate typically involves the reaction of 2-ethenyl-1,3-dihydroindene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-ethenyl-1,3-dihydroinden-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethenyl-1,3-dihydroinden-2-yl) acetate is unique due to its vinyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-ethenyl-1,3-dihydroinden-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-3-13(15-10(2)14)8-11-6-4-5-7-12(11)9-13/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPZRFDBCDWKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC2=CC=CC=C2C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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